Eupaformosanin

Description

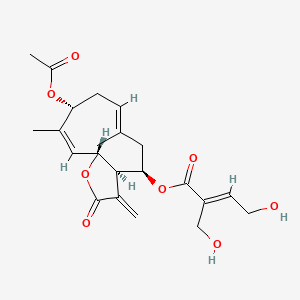

Structure

3D Structure

Properties

Molecular Formula |

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18-,19-,20-/m1/s1 |

InChI Key |

XYPJAWWDSQFSQA-OZZXCXKDSA-N |

SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |

Isomeric SMILES |

C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |

Synonyms |

eupaformosanin eupaformosanin, (3aR-(3aR*,4R*(E)),6E,9S*,10Z,11aR*)-isome |

Origin of Product |

United States |

Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Eupaformosanin-Producing Organisms

Eupaformosanin is a type of sesquiterpene lactone, a class of secondary metabolites commonly found in plants of the Asteraceae family. conicet.gov.ar Its discovery and subsequent isolation have been primarily linked to two plant species: Eupatorium cannabinum and Eupatorium formosanum.

Eupatorium cannabinum, also known as hemp-agrimony, is a perennial herbaceous plant native to Europe and Asia. Studies have confirmed the presence of eupaformosanin in this plant, from which it has been successfully isolated. nih.govcurehunter.comdoi.org

Eupatorium formosanum, a plant species indigenous to Taiwan, is another significant botanical source of eupaformosanin. capes.gov.brresearchgate.netresearchgate.netnih.govdntb.gov.uamdpi.com In fact, the compound's name is derived from this particular plant. Research has detailed the extraction of eupaformosanin from the aerial parts of E. formosanum.

Identification in Endophytic Microorganisms

Interestingly, the production of eupaformosanin is not limited to plants. Endophytic microorganisms, which reside within the tissues of plants in a symbiotic relationship, have also been identified as a source. nih.gov These microbes can synthesize a diverse array of secondary metabolites, including compounds identical to those produced by their host plants. nih.govnih.gov While the specific endophytic fungi or bacteria that produce eupaformosanin are a subject of ongoing research, their existence presents an alternative and potentially more sustainable source for this compound.

Advanced Chromatographic and Extraction Techniques in Eupaformosanin Isolation

The isolation of pure eupaformosanin from its natural sources requires sophisticated separation and purification techniques. Chromatography, a cornerstone of chemical separation, plays a pivotal role in this process. researchgate.netmetwarebio.com

Modern approaches to isolating natural products like eupaformosanin often involve a combination of analytical and preparative chromatographic methods. nih.gov High-performance liquid chromatography (HPLC) is a widely used technique that allows for high-resolution separation of complex mixtures. mdpi.com This method can be scaled up from analytical to semi-preparative levels to obtain pure compounds. mdpi.com

Bioassay-Guided Fractionation Strategies

To efficiently isolate bioactive compounds like eupaformosanin, researchers often employ a strategy known as bioassay-guided fractionation. researchgate.netdokumen.pubnih.gov This method involves a stepwise separation of the initial plant or microbial extract into various fractions. researchgate.net Each fraction is then tested for a specific biological activity. The fractions that show the desired activity are then subjected to further separation and purification until the pure, active compound is isolated. dokumen.pubnih.gov This targeted approach ensures that the purification efforts are focused on the most promising components of the extract, saving time and resources. nih.gov

The process typically begins with a crude extract obtained from the plant material, for instance, using a solvent like chloroform. conicet.gov.ar This extract is then subjected to various chromatographic techniques, such as column chromatography, to separate it into fractions. conicet.gov.ar These fractions are then analyzed and tested, guiding the subsequent purification steps until pure eupaformosanin is obtained.

Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Complex Natural Product Structure Determination

Spectroscopic methods are the cornerstone of structural elucidation in modern organic chemistry. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about a compound's atomic composition and bonding framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. pressbooks.pub By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides data on the chemical environment of each atom, allowing chemists to piece together the molecular structure. libretexts.orgdntb.gov.ua

For Eupaformosanin, ¹H NMR spectroscopy provides crucial information. The chemical shift (δ) of each proton signal indicates its electronic environment, while the coupling constants (J) between adjacent protons reveal their dihedral angles, which is essential for determining relative stereochemistry. For instance, a 2023 study highlighted key differences in the ¹H NMR spectra between Eupaformosanin and its C-3 epimer, hiyodorilactone A. nih.gov These specific chemical shifts are critical for distinguishing between stereoisomers. nih.gov

Partial ¹H NMR Spectroscopic Data for Eupaformosanin

| Proton | Chemical Shift (δH) in CDCl₃ (ppm) | Significance |

|---|---|---|

| H-3 | 5.25 | These values, when compared to those of its epimer, are crucial for assigning the stereochemistry at the C-3 and C-6 positions. The relative positions of these signals help define the conformation of the ten-membered ring. |

| H-6 | 5.92 |

Data sourced from a comparative analysis of (4Z)-germacranolide epimers. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been instrumental in the complete assignment of Eupaformosanin's structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the entire molecular puzzle.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ckgas.com For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly vital. nih.gov It provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental composition or molecular formula. spectralworks.com

In the case of Eupaformosanin, HRMS would have been used to confirm its molecular formula, C₂₂H₂₆O₈. By measuring the molecular ion's mass to several decimal places, chemists can distinguish the correct formula from other possibilities that have the same nominal mass. This confirmation is a critical step that validates the structural hypothesis derived from NMR and other data.

Molecular Formula Confirmation of Eupaformosanin by HRMS

| Compound | Proposed Molecular Formula | Calculated Exact Mass (m/z for [M+H]⁺) |

|---|---|---|

| Eupaformosanin | C₂₂H₂₆O₈ | 419.1655 |

The calculated exact mass provides a precise target for HRMS analysis to confirm the elemental composition.

While NMR and MS can define the constitution and relative stereochemistry of a molecule, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure. hmdb.carsc.org This technique involves directing X-rays at a single, well-ordered crystal of the compound. The way the X-rays are diffracted by the electron clouds of the atoms can be mathematically analyzed to produce a 3D electron density map, from which the precise position of every atom can be determined. researchgate.net

The absolute stereochemistry of Eupaformosanin was definitively established by a single-crystal X-ray analysis performed by A.T. McPhail, as reported in a seminal 1977 paper in Phytochemistry. semanticscholar.orgrjpharmacognosy.ir This analysis confirmed the relative and absolute configuration of all stereocenters, the geometry of the double bonds, and the conformation of the flexible ten-membered ring in the solid state. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Stereochemical Aspects of Germacranolide Sesquiterpenes

Germacranolides are a major class of sesquiterpene lactones characterized by a ten-membered carbocyclic ring. thegoodscentscompany.com A key feature of their stereochemistry is the conformation of this medium-sized ring, which is not rigid and can exist in several preferred arrangements. researchgate.netnih.gov The stability of these conformations is influenced by the stereochemistry of the substituents and the configuration (E or Z) of the endocyclic double bonds. nih.govacs.org

Eupaformosanin is a (4Z)-germacranolide, meaning the double bond between C4 and C5 has a Z-configuration. nih.gov The ten-membered ring in germacranolides like Eupaformosanin typically adopts a chair-boat-like conformation. rsc.org The specific conformation is dictated by the need to minimize steric interactions between substituents on the ring, such as the methyl groups and the fused lactone ring. The X-ray analysis of Eupaformosanin provided a precise snapshot of this conformation, revealing the spatial relationships between the α-methylene-γ-lactone ring, the ester side chains, and the ten-membered ring, thus completing the detailed picture of its complex stereochemistry. semanticscholar.orgrjpharmacognosy.ir

Biosynthetic Pathways and Chemical Synthesis

Proposed Biosynthetic Routes to Eupaformosanin

The biosynthesis of most sesquiterpene lactones is understood to begin with precursors derived from the mevalonate (B85504) pathway, leading to the formation of a farnesyl pyrophosphate intermediate, which is then cyclized to form various sesquiterpene skeletons. For Eupaformosanin, a germacrane-type lactone, the proposed pathway involves several key enzymatic steps.

Plausible biosynthetic pathways have been proposed that position Eupaformosanin within a network of related natural products. researchgate.net It is suggested that Eupaformosanin shares a common biosynthetic origin with other germacranolides isolated from Eupatorium species, such as hiyodorilactone A. Research indicates that Eupaformosanin and hiyodorilactone A are C-3 epimers, meaning they differ only in the three-dimensional arrangement at a single carbon atom. mdpi.com This suggests they arise from a common intermediate, with a final stereospecific enzymatic reaction, likely a reduction or oxidation, determining which compound is formed. mdpi.com

The core reactions in the formation of sesquiterpene lactones like Eupaformosanin involve stereospecific hydroxylation and subsequent lactonization, processes often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For instance, the biosynthesis of the related compound eupatolide (B211558) in sunflowers has been shown to depend on specific CYP enzymes that hydroxylate a germacrene A acid (GAA) precursor at a precise position, which is then followed by a lactonization step to form the characteristic ring. nih.gov A similar route is anticipated for Eupaformosanin, where a germacrane (B1241064) precursor undergoes a series of regio- and stereoselective hydroxylations and cyclizations mediated by specific plant enzymes to yield the final complex structure.

Chemical Synthesis Approaches Towards Eupaformosanin Core Structures

The total chemical synthesis of complex natural products like Eupaformosanin presents significant challenges due to their densely functionalized and stereochemically rich structures. A key structural feature of Eupaformosanin, and many other biologically active sesquiterpene lactones, is the α-methylene-γ-lactone moiety. capes.gov.br This functional group is often crucial for the compound's biological activity, but it also presents a synthetic hurdle.

Approaches to constructing this core element have been a focus of synthetic organic chemistry. Methods have been developed to introduce the α-methylene group onto a pre-formed γ-lactone ring. One established method involves organoselenium chemistry, where a lactone enolate is treated with a selenium-based reagent, followed by an oxidation and elimination sequence to install the exocyclic double bond. capes.gov.br This strategy provides a reliable way to form the reactive α,β-unsaturated lactone system that is integral to the Eupaformosanin structure. capes.gov.br While a complete total synthesis of Eupaformosanin is not widely documented, these strategies for creating its key functional motifs are fundamental steps toward achieving that goal.

Development of Eupaformosanin Analogues and Derivatives

The development of analogues and derivatives of natural products is a common strategy in medicinal chemistry to enhance efficacy, improve pharmacokinetic properties, or explore structure-activity relationships. While extensive research into derivatives specifically from Eupaformosanin is not widely reported, its structure contains several functional groups that are prime targets for chemical modification.

The process of creating derivatives often involves synthetic alteration of a parent molecule. semanticscholar.org For example, esterification of hydroxyl groups or addition reactions across double bonds are common methods used to produce derivatives of natural products like eugenol. d-nb.info Similarly, strategies for creating derivatives of other complex molecules, such as paclitaxel, have involved attaching peptides or polymers to enhance solubility and target delivery. nih.gov

Based on these general principles, the key functional groups of Eupaformosanin could be modified to produce novel analogues. The hydroxyl and acetate (B1210297) groups, as well as the reactive α-methylene-γ-lactone, serve as handles for synthetic transformation.

| Functional Group | Location on Core Structure | Potential Synthetic Modifications | Objective of Modification |

|---|---|---|---|

| Hydroxyl (-OH) | C8 | Esterification, Etherification, Oxidation | Alter polarity, solubility, and metabolic stability; explore hydrogen bonding interactions. |

| Acetate Ester (-OAc) | C3 | Hydrolysis to alcohol, followed by re-esterification with different acyl groups. | Modify lipophilicity and investigate the role of the C3 substituent in biological activity. |

| α-Methylene-γ-lactone | C6, C7, C11, C12, C13 | Michael addition with nucleophiles (e.g., thiols, amines). | Probe the mechanism of action, create covalent inhibitors, or develop prodrugs. |

Such modifications could lead to the development of new compounds with potentially improved therapeutic profiles, highlighting the value of Eupaformosanin as a scaffold for future drug discovery efforts.

Molecular Mechanisms of Biological Activity

Eupaformosanin-Induced Programmed Cell Death Pathways

Eupaformosanin triggers cancer cell death through at least two distinct programmed cell death pathways: apoptosis and ferroptosis. doi.orgnih.gov Research indicates that inhibitors of both apoptosis and ferroptosis can rescue cells from eupaformosanin-induced death, highlighting the compound's dual mechanism of action. doi.orgcurehunter.com

Induction of Apoptosis in Cancer Cell Lines

Eupaformosanin has been shown to induce apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. doi.orgnih.gov The apoptotic process is a regulated form of cell death crucial for tissue homeostasis, and its induction is a key strategy in cancer therapy.

Eupaformosanin's induction of apoptosis is mediated through the mitochondrial pathway. doi.orgcurehunter.com This is characterized by the disruption of the mitochondrial membrane potential (MMP) and the accumulation of mitochondrial reactive oxygen species (mtROS). doi.orgcurehunter.com In TNBC cell lines MDA-MB-231 and MDA-MB-468, eupaformosanin treatment led to a significant disruption of the MMP. Specifically, an 8 µM concentration of eupaformosanin increased the percentage of cells with disrupted MMP by 8-fold in MDA-MB-231 cells and 6-fold in MDA-MB-468 cells. doi.org This disruption is a critical event that precedes the activation of caspases, key executioners of apoptosis. doi.org The increase in mtROS further contributes to the apoptotic signaling cascade. doi.orgcurehunter.com The apoptosis inhibitor Z-VAD has been shown to rescue cells from eupaformosanin-induced death, confirming the involvement of the apoptotic pathway. doi.orgnih.gov

A significant effect of eupaformosanin on cancer cells is the perturbation of the cell cycle, specifically causing an arrest at the G2/M phase. doi.org This phase is a critical checkpoint that ensures the cell is ready for mitosis. By arresting cells in this phase, eupaformosanin prevents cell division and proliferation. doi.org Studies on TNBC cells (MDA-MB-231 and MDA-MB-468) demonstrated that eupaformosanin treatment led to a dose-dependent increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. doi.org This G2/M arrest is a common mechanism for many anti-cancer agents, as it can trigger subsequent apoptosis. medsci.orgnih.gov

Table 1: Effect of Eupaformosanin on Cell Cycle Distribution in TNBC Cells

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| MDA-MB-231 | Control | Data not available | Data not available | Data not available |

| MDA-MB-231 | Eupaformosanin | Decreased | Decreased | Increased |

| MDA-MB-468 | Control | Data not available | Data not available | Data not available |

| MDA-MB-468 | Eupaformosanin | Decreased | Decreased | Increased |

This table summarizes the qualitative changes observed in the cell cycle distribution of triple-negative breast cancer (TNBC) cell lines upon treatment with Eupaformosanin, as reported in the literature. doi.org

Mitochondrial Apoptosis Pathway Modulation

Ferroptosis Induction and Regulation

In addition to apoptosis, eupaformosanin is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. doi.orgnih.govdntb.gov.ua This pathway has emerged as a promising target for cancer therapy, particularly for aggressive cancers like TNBC that may be resistant to other forms of cell death. doi.orgsemanticscholar.org

A hallmark of ferroptosis is the excessive accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation. doi.orgdntb.gov.uajmb.or.kr Eupaformosanin treatment has been shown to significantly increase the levels of lipid ROS in TNBC cells. doi.orgcurehunter.com This oxidative damage to lipids, particularly polyunsaturated fatty acids within cell membranes, disrupts membrane integrity and leads to cell death. gdx.netfrontiersin.org The accumulation of these lipid peroxides is a key execution step in the ferroptotic pathway. jmb.or.krfrontiersin.org

Eupaformosanin induces ferroptosis by targeting key components of the cell's antioxidant defense system, namely glutathione (B108866) (GSH) and the enzyme glutathione peroxidase 4 (GPX4). doi.orgmdpi.com GSH is a critical antioxidant that, in conjunction with GPX4, neutralizes lipid peroxides. pensoft.netresearchgate.net Eupaformosanin treatment leads to a significant depletion of intracellular GSH levels in TNBC cells. doi.orgcurehunter.com This depletion impairs the function of GPX4, which is a central regulator of ferroptosis. mdpi.com Consequently, the expression of GPX4 is also downregulated following eupaformosanin treatment. doi.org The inactivation of the GSH/GPX4 axis prevents the detoxification of lipid peroxides, leading to their accumulation and the initiation of ferroptosis. doi.orgpensoft.net The effects of eupaformosanin-induced ferroptosis can be reversed by ferroptosis inhibitors such as ferrostatin-1, deferoxamine (B1203445), and liproxstatin-1, further confirming the role of this pathway. nih.govcurehunter.com

Table 2: Key Molecular Events in Eupaformosanin-Induced Ferroptosis

| Molecular Event | Effect of Eupaformosanin | Reference |

|---|---|---|

| Lipid ROS Levels | Increased | doi.orgcurehunter.com |

| Glutathione (GSH) Levels | Depleted | doi.orgcurehunter.com |

| Glutathione Peroxidase 4 (GPX4) Expression | Downregulated | doi.org |

| Iron Levels | Increased | doi.orgcurehunter.com |

Iron Metabolism Dysregulation

Eupaformosanin has been shown to induce a form of iron-dependent regulated cell death known as ferroptosis. curehunter.com A key characteristic of this process is the dysregulation of iron metabolism within the cell. researchgate.net Studies have demonstrated that treatment with eupaformosanin leads to an increase in intracellular iron levels. curehunter.com This accumulation of iron is a critical event that facilitates the subsequent cell death cascade. curehunter.com The process of ferroptosis is characterized by iron-mediated lipid peroxidation. researchgate.net The disruption of normal iron balance is a central mechanism through which eupaformosanin exerts its biological effects in specific cancer cells. curehunter.comdoi.org This effect can be blocked by iron chelators like deferoxamine (DFO), which underscores the iron-dependent nature of the cell death induced by eupaformosanin. curehunter.com

Activation of Specific Molecular Pathways (e.g., p53-mediated mechanisms, ubiquitination of mutant p53)

Eupaformosanin's activity is significantly linked to its influence on the p53 signaling pathway, particularly in cancer cells harboring mutant p53. doi.orgnih.gov Research in triple-negative breast cancer (TNBC) cells, where p53 is frequently mutated, shows that eupaformosanin regulates the ubiquitination of mutant p53. curehunter.comdoi.org This post-translational modification is a key step in the compound's mechanism, as the apoptosis and ferroptosis induced by eupaformosanin were inhibited when mutant p53 was silenced. doi.orgnih.gov

The tumor suppressor p53, in its wild-type form, is a critical regulator of cell cycle arrest, apoptosis, and senescence. doi.orgnih.gov However, in many cancers, including up to 80% of TNBC cases, p53 is mutated, turning it into a therapeutic target. doi.org Eupaformosanin leverages this by inducing the ubiquitination of the mutant p53 protein, which in turn triggers both apoptotic and ferroptotic cell death pathways. doi.orgnih.gov This dual-action mechanism highlights eupaformosanin as a potential therapeutic agent that specifically targets cancer cells with this common mutation. doi.orgdntb.gov.ua

Modulation of Ferroptosis-Related Genes and Proteins (e.g., SLC7A11, ACSL4, ALOX15, PTGS2, SAT1, FDXR, GLS2)

Eupaformosanin's induction of ferroptosis involves the significant modulation of a specific set of genes and proteins that regulate this cell death pathway. doi.org The compound has been shown to alter the expression of key players in response to p53 activation. doi.orgnih.gov

One of the primary targets is Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine-glutamate antiporter system Xc⁻, which is crucial for the synthesis of the antioxidant glutathione (GSH). doi.org Eupaformosanin treatment leads to a decrease in the expression of SLC7A11. doi.org This inhibition is a known function of p53 and leads to the depletion of GSH, making the cells more susceptible to lipid peroxidation and ferroptosis. doi.orgnih.gov

Conversely, eupaformosanin increases the expression of several pro-ferroptotic genes. doi.org These include:

SAT1 (Spermidine/spermine N1-acetyltransferase 1): As a transcriptional target of p53, increased SAT1 expression is linked to both apoptosis and ferroptosis. doi.org SAT1 activation can lead to an increase in ALOX15 expression, promoting ferroptosis. doi.orgnih.gov

GLS2 (Glutaminase 2): This mitochondrial enzyme is another transcriptional target of p53. doi.org Its upregulation by eupaformosanin is involved in p53-mediated ferroptosis. doi.orgnih.gov

ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4): This enzyme is crucial for the incorporation of polyunsaturated fatty acids into membrane phospholipids, a necessary step for lipid peroxidation in ferroptosis. nih.govmdpi.com

ALOX15 (Arachidonate 15-Lipoxygenase): This enzyme directly catalyzes the peroxidation of lipids, a hallmark of ferroptosis. nih.govnih.gov Its expression can be increased by SAT1. doi.org

PTGS2 (Prostaglandin-Endoperoxide Synthase 2): Also known as COX-2, this enzyme is involved in lipid oxidation and its upregulation has been observed during ferroptosis. nih.gov

FDXR (Ferredoxin Reductase): This gene is involved in iron metabolism and is a target of p53 that contributes to the promotion of ferroptosis. nih.govnih.gov

The coordinated modulation of these genes by eupaformosanin underscores its complex mechanism in promoting ferroptotic cell death. doi.org

Table 1: Effect of Eupaformosanin on Ferroptosis-Related Genes

| Gene/Protein | Effect of Eupaformosanin Treatment | Role in Ferroptosis | Citation |

|---|---|---|---|

| SLC7A11 | Decreased Expression | Component of System Xc⁻; its inhibition depletes GSH, promoting ferroptosis. | doi.org |

| SAT1 | Increased Expression | p53 target; promotes ferroptosis, partly by increasing ALOX15. | doi.orgnih.gov |

| GLS2 | Increased Expression | p53 target; mitochondrial enzyme involved in p53-mediated ferroptosis. | doi.orgnih.gov |

| ACSL4 | Modulated | Essential for incorporating PUFAs into lipids for peroxidation. | nih.govmdpi.com |

| ALOX15 | Modulated | Directly catalyzes lipid peroxidation. | nih.govnih.gov |

| PTGS2 | Modulated | Enzyme involved in lipid oxidation during ferroptosis. | nih.gov |

| FDXR | Modulated | p53 target involved in iron metabolism that promotes ferroptosis. | nih.govnih.gov |

Other Documented Cellular Activities

Inhibition of Deoxyribonucleic Acid Synthesis

Beyond its effects on cell death pathways, eupaformosanin has been noted for its ability to inhibit the viability of cancer cells. doi.orgscispace.com This activity is characteristic of cytostatic drugs that interfere with cell proliferation. nih.gov One of the fundamental mechanisms by which such compounds exert their anti-proliferative effects is through the inhibition of deoxyribonucleic acid (DNA) synthesis. frontiersin.orgpatsnap.com While the precise molecular interactions are a subject of ongoing research, the inhibition of DNA replication is a recognized mechanism for various anti-cancer agents, effectively halting the cell cycle and preventing tumor growth. nih.govfrontiersin.org

Anti-inflammatory and Anti-malarial Research Context (of sesquiterpene lactones generally, Eupaformosanin specifically within this class)

Eupaformosanin belongs to the class of natural compounds known as sesquiterpene lactones, which are predominantly found in plants of the Asteraceae family. koreascience.krrsc.org This class of compounds is well-documented for a wide range of biological activities, including significant anti-inflammatory and anti-cancer properties. researchgate.netnih.gov The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways, such as inhibiting the nuclear factor-kappaB (NF-κB) pathway. researchgate.net

Within this broad class, the subgroup of artemisinin (B1665778) and its derivatives are globally recognized for their potent antimalarial activity. koreascience.kroaepublish.com Artemisinin, also a sesquiterpene lactone, targets the malaria parasite during its blood stage, disrupting its ability to replicate. mmv.org The discovery of artemisinin was a major breakthrough in treating malaria, especially strains resistant to older drugs. mmv.org While research on eupaformosanin has primarily focused on its anti-cancer effects, its classification as a sesquiterpene lactone places it within a group of compounds with a rich history in anti-inflammatory and anti-malarial drug discovery. oaepublish.comresearcher.lifemdpi.com

Structure Activity Relationship Sar Studies of Eupaformosanin and Its Analogues

Correlating Structural Motifs with Biological Activity

Eupaformosanin is part of a large class of compounds known as sesquiterpene lactones, which are characterized by a 15-carbon skeleton arranged into a ten-membered ring (germacranolide). researchgate.net The biological activity of these compounds, particularly their cytotoxicity against cancer cells, is highly dependent on specific structural features.

Research on Eupaformosanin and its analogues has highlighted several key structural motifs that are critical for its potent biological effects:

The α,β-Unsaturated γ-Lactone Ring: This is widely considered a primary cytotoxic determinant in many sesquiterpene lactones. The exocyclic α-methylene group on the γ-lactone ring is a key electrophilic center. It can undergo a Michael-type addition reaction with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. This covalent bonding can lead to enzyme inhibition and disruption of cellular processes, contributing to cytotoxicity.

The Cyclopentenone Ring: The presence of a cyclopentenone or a similar reactive ring system within the larger germacranolide framework can also contribute to biological activity. This feature provides another site for potential covalent interactions with biological macromolecules.

Ester Side Chains: The nature and position of ester groups attached to the germacranolide skeleton significantly modulate the compound's activity. For instance, studies on related compounds have shown that the type of ester, such as angelate or tigloylate, can influence the potency and selectivity of the cytotoxic effects.

Stereochemistry: The three-dimensional arrangement of atoms is critical. The specific stereochemistry of Eupaformosanin, established through methods like X-ray analysis, is essential for its interaction with biological targets. duke.edu Changes in stereochemistry at any of the chiral centers can lead to a dramatic loss of activity.

Studies comparing Eupaformosanin to its analogues, such as Eupaformin and other germacranolides isolated from Eupatorium species, have shown that subtle modifications to these key motifs can lead to significant changes in their anticancer profiles. acs.orgresearchgate.net For example, Eupaformosanin showed remarkable antitumor activity against the Walker 256 carcinosarcoma solid tumor. dokumen.pub Its mechanism of action has been linked to the induction of a specific form of iron-dependent cell death called ferroptosis. nih.govnih.gov This process involves the suppression of mutant p53 and the glutamate-cystine antiporter system xc⁻ (of which SLC7A11 is a key component), leading to glutathione (B108866) depletion and inactivation of glutathione peroxidase 4 (GPX4). nih.govnih.gov The anti-inflammatory effects of related compounds have been associated with the inhibition of p38 and Akt phosphorylation and the modulation of intracellular calcium mobilization. mdpi.com

The table below summarizes the cytotoxic activity of Eupaformosanin and a related compound against a specific cancer model.

| Compound | Cancer Model | Activity (T/C %) | Dose (mg/kg) |

| Eupaformosanin | Walker 256 Carcinosarcoma | 471% | 2.5 |

| Eupaformin | Walker 256 Carcinosarcoma | 171% | 15 |

| Data sourced from Kinghorn, A. D., & Balandrin, M. F. (Eds.). (1993). Human medicinal agents from plants. dokumen.pub |

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. duke.edu For Eupaformosanin and related cytotoxic germacranolides, the key pharmacophoric elements are primarily the reactive functional groups that can interact with cellular targets.

The essential pharmacophore for the cytotoxic activity of this class of compounds is generally accepted to include:

The α-methylene-γ-lactone moiety: As mentioned, this is a crucial alkylating group. The electrophilicity of the β-carbon atom makes it highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins like GPX4, which is a key target in the ferroptosis pathway induced by Eupaformosanin. nih.govnih.gov

A second electrophilic center: Often, a second reactive site, such as an unsaturated carbonyl group (e.g., in a cyclopentenone ring) or an epoxide, enhances the cytotoxic potency. The presence of multiple reactive sites can increase the likelihood of hitting critical cellular targets or enable cross-linking of proteins.

The functional groups responsible for the pharmacophoric properties are summarized in the table below.

| Functional Group | Role in Biological Activity |

| α-methylene-γ-lactone | Primary electrophilic site for Michael addition; covalent modification of proteins (e.g., cysteine residues). Essential for cytotoxicity. |

| Ester moieties (e.g., Angelate) | Modulate lipophilicity, solubility, and steric interactions; influence potency and target selectivity. |

| Hydroxyl Groups | Participate in hydrogen bonding with target proteins, influencing binding affinity and orientation. |

| Germacranolide Ring | Provides the structural scaffold, controlling the 3D orientation of the active functional groups. |

Rational Design of Eupaformosanin-Based Chemical Probes

The rational design of chemical probes is a powerful strategy in chemical biology to study complex biological processes, identify drug targets, and visualize molecular interactions. uit.no A chemical probe is typically a small molecule that is designed to interact with a specific protein or pathway in a controlled manner. mdpi.comnih.gov Based on the SAR of Eupaformosanin, chemical probes can be designed to further investigate its mechanism of action, particularly its role in inducing ferroptosis.

The design of such probes involves modifying the Eupaformosanin structure while retaining the core pharmacophore responsible for its activity. lstmed.ac.uk Key considerations include:

Incorporation of a Reporter Tag: A reporter group, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification), or a "clickable" alkyne/azide (B81097) handle (for bioorthogonal chemistry), is attached to the Eupaformosanin scaffold. mdpi.comlstmed.ac.uk

Attachment Point: The reporter tag must be attached at a position that does not disrupt the key interactions with the biological target. Based on SAR studies, modification should be avoided at the α-methylene-γ-lactone and other critical reactive sites. A non-essential hydroxyl group or another part of the molecule distal to the primary pharmacophore would be an ideal attachment point. lstmed.ac.uknih.gov

Preservation of Activity: The resulting probe must retain high affinity and specificity for its intended target. The biological activity of the probe should be validated to ensure that the modification has not compromised its function.

An example of a rationally designed probe based on the Eupaformosanin scaffold could be an alkyne-modified Eupaformosanin . This probe would contain a terminal alkyne group, allowing it to be "clicked" to an azide-containing fluorescent dye or biotin molecule after it has bound to its cellular targets. This would enable researchers to visualize the subcellular localization of the compound or to pull-down and identify the specific proteins that Eupaformosanin covalently modifies, providing direct evidence of its molecular targets.

The table below outlines a hypothetical design strategy for Eupaformosanin-based chemical probes.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Covalently attach a fluorophore (e.g., FITC) to a non-essential position on the Eupaformosanin scaffold. | Visualize the uptake and subcellular distribution of Eupaformosanin in cancer cells using fluorescence microscopy. |

| Biotinylated Probe | Attach a biotin molecule via a linker to a site distal from the pharmacophore. | Identify protein targets through affinity purification (streptavidin pull-down) followed by mass spectrometry. |

| Clickable Probe (Alkyne/Azide) | Introduce a terminal alkyne or azide group. This allows for post-labeling with a reporter tag via a highly specific click reaction. mdpi.com | In situ labeling of targets in live cells for proteomics or imaging with minimal perturbation. |

Analytical Methodologies for Eupaformosanin Investigation

Quantitative and Qualitative Analysis Techniques

Both qualitative and quantitative analyses are fundamental in the study of natural products like Eupaformosanin. Qualitative techniques aim to identify and characterize the compound, often by comparing its properties to a known standard or by elucidating its structure. drawellanalytical.com Quantitative methods are employed to determine the precise amount or concentration of the substance within a sample. drawellanalytical.com Chromatographic and spectrometric techniques are the cornerstone of these analyses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for both the detection and quantification of specific compounds in complex mixtures. measurlabs.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. drawellanalytical.commeasurlabs.com The liquid chromatography phase separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series. This process allows for highly specific and sensitive detection, making it ideal for analyzing trace amounts of substances. measurlabs.com

In the context of Eupaformosanin, LC-MS has been instrumental in the chemical analysis of plant extracts. For example, in a study analyzing leaf extracts from eight different samples of Eupatorium heterophyllum, LC-MS was used to generate base peak ion (BPI) chromatograms. nih.govsemanticscholar.org This analysis successfully identified Eupaformosanin alongside other related sesquiterpene lactones based on their retention times (t_R). nih.govsemanticscholar.org The high specificity of MS/MS can also be used to differentiate between isomeric compounds, which have the same mass but different structures. enovatia.com

Table 1: LC-MS Retention Times for Eupaformosanin and Related Compounds in E. heterophyllum Extracts

| Compound | Retention Time (t_R) in min |

|---|---|

| Hiyodorilactone A | 8.58 |

| Eupaformosanin | 9.17 |

| Hiyodorilactone B | 9.68 |

| 20-desoxyeupaformosanin | 10.05 |

| Eupatoriopicrin | Not specified in this peak set |

Data sourced from a study on the chemical constituents of Eupatorium heterophyllum leaves. nih.govsemanticscholar.org

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical method that combines gas chromatography for separation with mass spectrometry for detection. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable. drawellanalytical.comyoutube.com In GC-MS, the sample is vaporized and separated into its components as it travels through a column with a carrier gas. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis. wikipedia.orgyoutube.com

While direct GC-MS analysis of Eupaformosanin is not prominently documented, the technique is widely used for analyzing essential oils and other volatile constituents from plants, including those from the Asteraceae family to which Eupatorium belongs. mdpi.comnih.gov The applicability of GC-MS for Eupaformosanin would depend on its volatility and thermal stability. If the compound is not sufficiently volatile or tends to degrade at the high temperatures used in the GC injector and oven, derivatization techniques may be required to convert it into a more suitable form for analysis. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of compounds from complex mixtures. drawellanalytical.comresearchgate.net It utilizes high pressure to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). researchgate.net The separation occurs based on the differing affinities of the sample components for the stationary phase.

HPLC has been directly applied in the investigation of Eupaformosanin. In one study, HPLC was used to process fractions of a plant extract, leading to the identification of a mixture containing Eupaformosanin (referred to as 2c in the study). conicet.gov.ar Advanced detectors, such as a Diode Array Detector (DAD) or UV detector, enhance the capability of HPLC. For instance, an HPLC method with UV detection at 240 nm was developed to simultaneously determine two benzofurans from Radix Eupatorii Chinensis. researchgate.net Such methods provide good linearity and are crucial for the quantitative analysis of specific compounds in plant extracts. researchgate.net

Table 2: Overview of Chromatographic Techniques for Eupaformosanin Analysis

| Technique | Primary Use | Detection Method | Application Example for Eupaformosanin |

|---|---|---|---|

| LC-MS/MS | Qualitative & Quantitative | Tandem Mass Spectrometry | Identification in E. heterophyllum leaf extracts. nih.gov |

| GC-MS | Qualitative & Quantitative | Mass Spectrometry | General analysis of volatile plant compounds; applicability depends on Eupaformosanin's properties. drawellanalytical.comwikipedia.org |

| HPLC | Separation & Quantitative | UV-DAD | Identification in a mixture from Disynaphia multicrenulata. conicet.gov.ar |

Gas Chromatography-Mass Spectrometry (GC-MS)

Advanced Sample Preparation Strategies in Complex Biological Matrices

Analyzing compounds like Eupaformosanin in complex biological matrices such as plasma, urine, or tissue requires extensive sample preparation. taylorfrancis.comresearchgate.net The primary goals of sample preparation are to remove interfering substances (e.g., proteins, lipids), dissolve the analyte in a compatible solvent, and concentrate it to a level suitable for detection. taylorfrancis.com Failure to adequately prepare the sample can lead to matrix effects, where other components in the sample interfere with the ionization of the target analyte, compromising the accuracy of the analysis. researchgate.netchromatographytoday.com

Common high-throughput sample preparation techniques include:

Protein Precipitation (PPT): This is a simple method where a solvent, typically acetonitrile, is added to a plasma or serum sample to precipitate proteins. chromatographytoday.com After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent. nih.gov It is effective for cleaning up samples and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. researchgate.netnih.gov The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. researchgate.net This technique significantly reduces matrix effects and can improve the longevity of analytical columns. chromatographytoday.com

The development of a robust analytical method requires careful optimization of these sample preparation steps. For example, a validated LC-MS/MS method for the analysis of the related compound eupatorin (B191229) in rat plasma involved a protein precipitation step using acetonitrile. rsc.org The selection of the appropriate strategy is critical for achieving reliable and reproducible results in bioanalysis. taylorfrancis.commetrino.eu

Table 3: Common Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. chromatographytoday.com | Simple, fast, and inexpensive. | Plasma, serum analysis. rsc.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. nih.gov | Good for sample cleanup and concentration. | Drug and metabolite analysis in urine and plasma. nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. researchgate.net | High selectivity, significant reduction of matrix effects, high recovery. chromatographytoday.com | Analysis of analytes in plasma, urine, tissue, and environmental samples. researchgate.netchromatographytoday.com |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidating Undiscovered Eupaformosanin Biological Targets

The primary known biological target of Eupaformosanin is mutant tumor suppressor protein p53 (mutp53). doi.orgcurehunter.com Research demonstrates that Eupaformosanin induces the ubiquitination of mutp53, a post-translational modification that marks the protein for degradation. curehunter.comfrontiersin.org This action is critical, as many cancers, including aggressive triple-negative breast cancer (TNBC), exhibit high rates of p53 mutation, which contributes to tumor progression and survival. doi.org The degradation of mutp53 by Eupaformosanin initiates downstream signaling cascades leading to both apoptosis and ferroptosis. curehunter.comfrontiersin.org

However, the full spectrum of Eupaformosanin's molecular interactions is likely more complex. Future pre-clinical research should focus on identifying additional direct and indirect biological targets to build a comprehensive mechanistic profile. Given its role as a ferroptosis inducer that modulates reactive oxygen species (ROS) and iron metabolism, proteomics and chemoinformatic approaches could uncover novel binding partners within these pathways. nih.govmdpi.com Potential undiscovered targets may include other proteins involved in iron homeostasis, lipid peroxidation, and antioxidant defense systems beyond the currently recognized players.

| Target Category | Known Targets | Potential Undiscovered Targets | Rationale for Exploration |

| Direct Binding Partners | Mutant p53 doi.orgcurehunter.com | Heat Shock Proteins (e.g., Hsp90), Other E3 Ubiquitin Ligases, Kinases (e.g., PI3K, Akt) mdpi.com | Many natural products interact with multiple proteins. Chaperone proteins often stabilize mutant p53, and kinases are central to cancer cell signaling. mdpi.com |

| Ferroptosis Pathway | Downregulation of GPX4 and SLC7A11 nih.govnih.gov | Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), Ferritin Heavy Chain 1 (FTH1), Nuclear Receptor Coactivator 4 (NCOA4) nih.govdovepress.com | These proteins are central regulators of lipid metabolism and iron storage, which are key processes in ferroptosis execution. dovepress.comnih.gov |

| Apoptosis Pathway | Cleaved Caspase 3 doi.org | Bcl-2 family proteins, Cytochrome c | Eupaformosanin induces mitochondrial-mediated apoptosis, which is tightly regulated by the balance of pro- and anti-apoptotic Bcl-2 family proteins. doi.org |

Exploring Eupaformosanin's Role in Modulating Cellular Signaling Networks beyond Current Findings

Eupaformosanin is known to activate potent cell death signaling networks. Its primary described mechanism involves the p53 signaling pathway. By promoting the ubiquitination of mutant p53, it suppresses the transcription of target genes like SLC7A11 (a key component of the cystine/glutamate antiporter, system Xc⁻) and increases the expression of genes like SAT1 and GLS2, which are involved in apoptosis and ferroptosis regulation. doi.org This leads to a cascade of events including glutathione (B108866) (GSH) depletion, an increase in cellular iron levels, and the accumulation of lipid-based reactive oxygen species (ROS), culminating in ferroptotic cell death. doi.orgcurehunter.com Simultaneously, it triggers the mitochondrial apoptosis pathway, evidenced by the disruption of mitochondrial membrane potential and activation of caspase-3. doi.org

Beyond this established axis, the broader impact of Eupaformosanin on interconnected cellular signaling networks remains largely unexplored. Many sesquiterpene lactones are known to modulate key inflammatory and cell survival pathways. nih.govnih.gov Network pharmacology analyses of related plant extracts and compounds suggest that pathways such as the PI3K-Akt, MAPK, and TNF signaling pathways could be affected. mdpi.com Future pre-clinical studies should investigate whether Eupaformosanin directly or indirectly influences these critical networks. Understanding these wider effects is crucial, as these pathways are often dysregulated in cancer and contribute to cell proliferation, survival, and resistance to therapy.

| Signaling Pathway | Known Involvement of Eupaformosanin | Potential for Further Exploration |

| p53 Signaling | Induces ubiquitination of mutant p53, modulating downstream targets (SLC7A11, SAT1, GLS2) to trigger apoptosis and ferroptosis. doi.org | Investigating effects on different p53 mutants and wild-type p53 functions. |

| Ferroptosis | Induces lipid ROS accumulation, GSH depletion, and iron increase; downregulates GPX4. curehunter.comnih.gov | Exploring interactions with other ferroptosis regulatory axes, such as the FSP1-CoQ10 pathway or the GCH1-BH4 system. nih.gov |

| PI3K-Akt Signaling | Not yet directly studied for Eupaformosanin. | This is a central pro-survival pathway in many cancers; inhibition could enhance Eupaformosanin's cytotoxic effects. Related compounds have shown activity here. mdpi.com |

| MAPK Signaling | Not yet directly studied for Eupaformosanin. | This pathway regulates cell proliferation and stress responses; modulation by Eupaformosanin could contribute to its anti-cancer activity. mdpi.com |

| NF-κB Signaling | Not yet directly studied for Eupaformosanin. | A key pathway in inflammation and cancer, often inhibited by other sesquiterpene lactones to reduce pro-inflammatory cytokines and overcome drug resistance. nih.gov |

Synergistic Effects of Eupaformosanin with Other Molecular Agents (Pre-clinical)

A promising direction for translational research is the use of Eupaformosanin in combination with other therapeutic agents. The induction of ferroptosis is a particularly attractive mechanism for overcoming resistance to conventional therapies. nih.gov Many cancer cells, especially those that are resistant to apoptosis-inducing drugs, exhibit a dependency on pathways that protect them from ferroptosis, such as the GPX4 antioxidant system. nih.govnih.gov

Future pre-clinical studies should systematically evaluate the synergistic potential of Eupaformosanin with a range of molecular agents. Combining Eupaformosanin with standard chemotherapeutics (e.g., cisplatin, doxorubicin) could re-sensitize resistant cancer cells or lower the required dose of the cytotoxic agent, potentially reducing side effects. frontiersin.orgmdpi.com Furthermore, synergy with targeted therapies, such as tyrosine kinase inhibitors or immunotherapy (e.g., immune checkpoint inhibitors), could offer novel treatment paradigms. nih.govfrontiersin.org The rationale is that ferroptotic cell death can be immunogenic, helping to recruit immune cells to the tumor microenvironment and thereby enhancing the efficacy of immunotherapy. nih.gov

| Combination Agent Class | Pre-clinical Rationale for Synergy with Eupaformosanin | Example Agents |

| Conventional Chemotherapy | Overcoming chemoresistance by inducing an alternative cell death pathway (ferroptosis). nih.gov | Cisplatin, Doxorubicin, Paclitaxel frontiersin.orgmdpi.com |

| Radiotherapy | Radiation can induce ROS and lipid peroxidation, which may be potentiated by a ferroptosis inducer. frontiersin.org | γ-radiation frontiersin.org |

| Targeted Therapy | Combining a ferroptosis inducer with inhibitors of other survival pathways (e.g., BET inhibitors, tyrosine kinase inhibitors) can create synthetic lethality. frontiersin.org | Lapatinib, Siramesine frontiersin.org |

| Other Ferroptosis Inducers | Targeting the ferroptosis pathway from multiple angles (e.g., inhibiting system Xc⁻ and GPX4 simultaneously) can enhance efficacy. nih.gov | Erastin, RSL3 nih.gov |

| Immunotherapy | Ferroptotic cell death can release damage-associated molecular patterns (DAMPs), enhancing the anti-tumor immune response. nih.gov | PD-1/PD-L1 inhibitors nih.gov |

Advanced Delivery Systems for Eupaformosanin in In Vitro and In Vivo Models

Like many natural sesquiterpene lactones, Eupaformosanin is a lipophilic molecule with poor water solubility. mdpi.com This characteristic presents a significant challenge for its development as a therapeutic agent, as it can lead to low bioavailability and limit its effectiveness in pre-clinical in vivo models. mdpi.comijdvl.com

To overcome these limitations, future research must focus on developing advanced drug delivery systems tailored for Eupaformosanin. Encapsulating the compound within nanocarriers can improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to tumor tissues through effects like the enhanced permeability and retention (EPR) effect. mdpi.com Various platforms, including polymeric micelles, liposomes, and solid lipid nanoparticles, have been successfully used for other sesquiterpene lactones and hydrophobic drugs. ijdvl.commdpi.com The development of such formulations is a critical step for enabling robust in vivo studies to evaluate Eupaformosanin's efficacy and for its eventual translation.

| Delivery System | Description | Potential Advantages for Eupaformosanin |

| Polymeric Micelles | Self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell. mdpi.com | Increases solubility, improves stability, suitable for intravenous administration. mdpi.com |

| Liposomes | Spherical vesicles composed of one or more lipid bilayers. | High biocompatibility, can encapsulate both hydrophobic and hydrophilic drugs, surface can be modified for targeting. mdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, which are solid at room and body temperature. ijdvl.com | Controlled release, good stability, avoids organic solvents in production. ijdvl.com |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | An isotropic mixture of lipids and surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. nih.gov | Enhances oral bioavailability of poorly soluble drugs. nih.gov |

| Plant-Derived Extracellular Vesicles | Nanosized vesicles naturally produced by plant cells. mdpi.com | Excellent biocompatibility, potential for low toxicity, and intrinsic biological activity. mdpi.com |

Chemosystematic and Ecological Significance of Eupaformosanin Biosynthesis

Eupaformosanin is a germacranolide, a specific type of sesquiterpene lactone, that has been isolated from Eupatorium formosanum and Eupatorium cannabinum. doi.orgdntb.gov.uanih.gov The study of such secondary metabolites plays a crucial role in chemosystematics—the use of chemical constituents to understand the evolutionary relationships between plants. ekb.eg The presence and structural variations of sesquiterpene lactones across different species and genera within the Asteraceae family (the daisy family) serve as important chemical markers. researchgate.netmdpi.com Further investigation into the specific biosynthetic pathway of Eupaformosanin and comparing it with the pathways of similar compounds in related species could provide deeper insights into the phylogeny of the Eupatorium genus.

From an ecological perspective, plant secondary metabolites like Eupaformosanin often serve as defense mechanisms. dokumen.pub Sesquiterpene lactones are typically bitter and can act as antifeedants, deterring herbivores from consuming the plant. They may also possess antimicrobial or allelopathic properties, helping the plant compete with other organisms in its environment. Understanding the ecological pressures that led to the evolution of Eupaformosanin biosynthesis in Eupatorium species can provide context for its potent biological activity. Research into its effects on insects and microbes common in its native habitat could elucidate its natural role.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Eupaformosanin in natural extracts?

Methodological Answer:

- Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for initial identification, leveraging retention time and fragmentation patterns .

- Confirm structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) to resolve stereochemical ambiguities .

- Example workflow:

| Step | Technique | Purpose |

|---|---|---|

| 1 | LC-MS/MS | Preliminary identification |

| 2 | NMR | Structural confirmation |

| 3 | X-ray crystallography (if crystalline) | Absolute configuration |

Q. How can researchers design a baseline bioactivity screening for Eupaformosanin?

Methodological Answer:

- Prioritize target-specific assays (e.g., enzyme inhibition for kinases or proteases) over broad cytotoxicity screens.

- Use dose-response curves (IC/EC values) with positive/negative controls to minimize false positives .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity if initial hits are enzymatic) .

Advanced Research Questions

Q. How should researchers address contradictory data in Eupaformosanin’s mechanism of action across studies?

Methodological Answer:

Q. What strategies optimize Eupaformosanin’s bioavailability in preclinical models?

Methodological Answer:

- Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., glycosylation for solubility) .

- Test nanocarrier systems (liposomes, dendrimers) using in vitro permeability models (Caco-2 monolayers) before in vivo trials .

- Key parameters to track:

| Parameter | Tool |

|---|---|

| Solubility | PAMPA assay |

| Metabolic stability | Liver microsome assay |

| Toxicity | Zebrafish embryo model |

Q. How can researchers ensure reproducibility in Eupaformosanin’s synthesis protocols?

Methodological Answer:

- Document Critical Process Parameters (CPPs) using a Design of Experiments (DoE) approach (e.g., reaction temperature, catalyst loading) .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw NMR/MS spectra in public repositories (e.g., Zenodo) .

- Validate purity via quantitative H NMR with internal standards (e.g., maleic acid) to avoid batch-to-batch variability .

Data Management & Ethical Compliance

Q. What frameworks are recommended for managing conflicting data on Eupaformosanin’s ecological impact?

Methodological Answer:

- Use FAIR-compliant metadata templates (e.g., ISA-Tab) to standardize environmental toxicity data .

- Conduct systematic reviews adhering to PRISMA guidelines, with explicit inclusion/exclusion criteria for grey literature (e.g., conference abstracts, patents) .

- Perform sensitivity analysis to weigh contradictory evidence, distinguishing risk of bias (e.g., industry-funded vs. academic studies) .

Q. How should researchers mitigate bias in Eupaformosanin’s pharmacological profiling?

Methodological Answer:

- Implement blinded experimental design for assay readouts (e.g., third-party data analysts) .

- Use shRNA/CRISPR validation to confirm target specificity, reducing reliance on small-molecule inhibitors with off-target effects .

- Disclose all conflicts of interest (COI) and funding sources in compliance with ICMJE guidelines .

Contradiction & Innovation Analysis

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy of Eupaformosanin?

Methodological Answer:

- Apply Principal Contradiction Analysis (Mao, ) to identify dominant factors (e.g., pharmacokinetics vs. target engagement).

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and refine dosing regimens .

- Publish negative results in repositories like Figshare to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.